5-(2-ethylbutanoyl)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
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Overview
Description
2-ETHYL-1-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}BUTAN-1-ONE is a complex organic compound featuring a quinoline core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL-1-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}BUTAN-1-ONE typically involves multi-step organic reactions. The key steps include the formation of the quinoline core, introduction of the methoxy and dimethyl groups, and the attachment of the ethyl and butanone moieties. Common reagents used in these reactions include palladium catalysts, organolithium reagents, and various protecting groups to ensure selective functionalization .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-ETHYL-1-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}BUTAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The sulfur-containing moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur moiety can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce the corresponding alcohol .
Scientific Research Applications
2-ETHYL-1-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}BUTAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-ETHYL-1-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}BUTAN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share a similar heterocyclic structure and are known for their diverse biological activities.
Quinoline Derivatives: Similar core structure with variations in functional groups, leading to different chemical and biological properties.
Uniqueness
2-ETHYL-1-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}BUTAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C19H23NO2S3 |
---|---|
Molecular Weight |
393.6 g/mol |
IUPAC Name |
2-ethyl-1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)butan-1-one |
InChI |
InChI=1S/C19H23NO2S3/c1-6-11(7-2)17(21)20-14-9-8-12(22-5)10-13(14)15-16(19(20,3)4)24-25-18(15)23/h8-11H,6-7H2,1-5H3 |
InChI Key |
MPVGDVNLYWXIII-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)N1C2=C(C=C(C=C2)OC)C3=C(C1(C)C)SSC3=S |
Origin of Product |
United States |
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